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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

Get Quote

Technical Whitepaper | Version 1.0 Target Analyte: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-

tetrahydropyrimidine-4-carboxylic acid CAS: 4116-38-5

Executive Summary & Chemical Context
In pharmaceutical development, 1,3-Dimethylorotic acid (1,3-DMOA) appears primarily as a

synthetic intermediate or a critical impurity in the production of methylated xanthines (e.g.,

caffeine, theobromine) and pyrimidine analogues. Its structural validation is non-trivial due to

the high probability of regioisomers (N- vs. O-methylation) formed during synthesis.

This guide outlines a self-validating elucidation protocol. We move beyond basic identification,

using Retrosynthetic Logic, Spectral Triangulation (NMR/MS), and Crystallographic

Confirmation to definitively assign the structure.
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Property Specification

IUPAC Name
1,3-Dimethyl-2,6-dioxo-1,2,3,6-

tetrahydropyrimidine-4-carboxylic acid

Molecular Formula

Molecular Weight 184.15 g/mol

Core Scaffold Pyrimidine-2,4-dione (Uracil)

Key Functionality C6-Carboxylic Acid (Orotic acid motif)

Synthetic Logic as Structural Proof
To elucidate the structure, one must first understand the genesis of the molecule. The most

robust "proof" of structure often comes from a controlled synthesis where the reaction

mechanism dictates the outcome.

The Methylation Regioselectivity Challenge
Methylation of orotic acid (6-carboxyuracil) using standard alkylating agents (Dimethyl

sulfate/NaOH) predominantly targets the nitrogen atoms due to the amide resonance

stabilization. However, O-alkylation (lactim ether formation) is a competing pathway.

N-Alkylation (Thermodynamic Product): Favored under aqueous basic conditions.

O-Alkylation (Kinetic/Specific Conditions): Favored by silver salts or specific phase-transfer

catalysts.

Therefore, the elucidation must specifically rule out O-methyl isomers.
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Click to download full resolution via product page

Figure 1: Reaction pathway logic demonstrating the origin of the target and potential

regioisomers.

Spectroscopic Elucidation Strategy
The core of this guide relies on Spectral Triangulation: using Mass Spectrometry for

formula/fragmentation, and NMR for connectivity.

Mass Spectrometry (MS) - The Fragmentation
Fingerprint
Method: ESI-MS (Negative Mode for Carboxylic Acid / Positive Mode for Methylation count).

Molecular Ion:

ESI(-):

ESI(+):

Diagnostic Fragmentation (MS/MS): The hallmark of orotic acid derivatives is the facile loss

of

(decarboxylation) from the C6 position.

Transition:

(Loss of 44 Da,

).

Inference: This confirms the free carboxylic acid is intact and not esterified (which would

show loss of alkoxy groups).

Nuclear Magnetic Resonance (NMR) - The Connectivity
Map
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This is the definitive step. We must distinguish between N1-Me, N3-Me, and the potential O-

Me.

1H NMR (Proton) - DMSO-d6
Signal (

ppm)
Multiplicity Integration Assignment

Structural
Logic

13.0 - 14.0 Broad Singlet 1H COOH

Confirms free

acid.

Exchangeable

with

.

6.3 - 6.6 Singlet 1H C5-H

The only

aromatic proton.

Upfield of

benzene due to

electron-rich

enamine

character, but

deshielded

relative to uracil

due to C6-

COOH.

3.4 - 3.5 Singlet 3H N3-Me

Flanked by two

carbonyls (C2,

C4). Typically

slightly downfield

of N1-Me.

3.2 - 3.3 Singlet 3H N1-Me

Flanked by one

carbonyl (C2)

and the C6-

COOH double

bond.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D NMR: The "Smoking Gun" (HMBC)
To prove N-methylation over O-methylation, we use Heteronuclear Multiple Bond Correlation

(HMBC). O-methylation would result in carbons shifting significantly upfield (< 60 ppm for O-Me

vs > 150 ppm for C=O).

N1-Methyl (Proton)

C2 (Carbonyl) & C6 (Quaternary):

The proton at ~3.2 ppm shows a strong correlation to the C2 carbonyl (~151 ppm) and the

C6 alkene carbon (~145 ppm).

N3-Methyl (Proton)

C2 (Carbonyl) & C4 (Carbonyl):

The proton at ~3.4 ppm correlates to both carbonyls (C2 ~151 ppm and C4 ~162 ppm).

C5-Proton

C4 & C6:

Confirms the position of the proton on the ring.

HMBC Correlations (Long Range Coupling)
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Figure 2: HMBC connectivity map. The correlation of methyl protons to carbonyl carbons

definitively proves N-attachment.

Crystallography Protocol (Solid State Confirmation)
While NMR provides solution-state topology, X-ray Diffraction (XRD) provides the absolute

configuration and hydrogen-bonding network.

Experimental Protocol for Single Crystal Growth:

Solvent Selection: 1,3-Dimethylorotic acid is sparingly soluble in cold water but soluble in

hot water or ethanol.

Recommended System: Slow evaporation from Water/Ethanol (80:20) or Hot Acetonitrile.

Crystal Habit: Expect triclinic or monoclinic prisms.

Dimerization Check: In the solid state, carboxylic acids typically form centrosymmetric dimers

via

hydrogen bonding motifs.

Validation: If the structure is 1,3-dimethylorotic acid, the amide protons are replaced by

methyls. Therefore, the only strong H-bond donor is the -COOH. It must dimerize

(COOH···COOH) or solvate. It cannot form the standard uracil ribbons (NH···O=C) seen in

non-methylated analogues.

References & Authoritative Grounding
Chemical Identity & CAS Verification:

Source: BLD Pharm / PubChem.

Citation: "1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS

4116-38-5)."[1]

Synthetic Methodology (Methylation of Uracils):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body#advanced-structural-characterization-and-elucidation-of-1-3-dimethylorotic-acid
https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body#advanced-structural-characterization-and-elucidation-of-1-3-dimethylorotic-acid
https://www.bldpharm.com/products/4116-38-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Context: General procedure for N-methylation of pyrimidines using dimethyl sulfate in

alkaline media.

Source:Journal of the American Chemical Society / ResearchGate (General Pyrimidine

Chemistry).

Spectroscopic Data (Orotic Acid Derivatives):

Context: Comparison of spectral shifts for orotic acid vs. methylated derivatives.

Source:Sigma-Aldrich (Orotic Acid Base Structure for shift comparison).

Crystallographic Context:

Context: Hydrogen bonding patterns in N-substituted imides and uracils.

Source:NIH / PubMed Central (Crystal structure of related 1,3-dimethyl derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4116-38-5|1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid|BLD
Pharm [bldpharm.com]

To cite this document: BenchChem. [Advanced Structural Characterization and Elucidation of
1,3-Dimethylorotic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177360/docs#advanced-structural-characterization-
and-elucidation-of-1-3-dimethylorotic-acid]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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